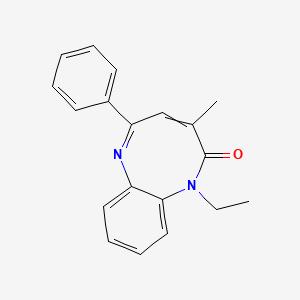
1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt is a complex organic compound belonging to the benzimidazolium family. Benzimidazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes acetyloxy and sulfopropyl groups, as well as dichloro, ethyl, and methyl substitutions on the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt typically involves the reaction of N-1 substituted benzimidazole compounds with a range of alkylating agents. The reaction conditions often include the use of various solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Applications De Recherche Scientifique
1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt involves its interaction with specific molecular targets and pathways. The compound can act as a bifunctional DNA intercalator, binding to DNA and interfering with its replication and transcription processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt
- 1H-Benzimidazolium, 3-[2-[2-(hydroxyoxidoamino)phenyl]-2-oxoethyl]-5,6-dimethyl-1-(phenylmethyl)-, inner salt
Uniqueness: 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of acetyloxy and sulfopropyl groups, along with dichloro, ethyl, and methyl substitutions, makes it a versatile compound with a wide range of applications in various fields .
Propriétés
Numéro CAS |
68239-66-7 |
|---|---|
Formule moléculaire |
C15H18Cl2N2O5S |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
2-acetyloxy-3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H18Cl2N2O5S/c1-4-18-9(2)19(15-6-13(17)12(16)5-14(15)18)7-11(24-10(3)20)8-25(21,22)23/h5-6,11H,4,7-8H2,1-3H3 |
Clé InChI |
YDAYQPHRGVZIAT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC(CS(=O)(=O)[O-])OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)


![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)




![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)

